Cas no 2138806-78-5 (1-(2-Bromoethenyl)-3-fluoro-5-methoxybenzene)

1-(2-Bromoethenyl)-3-fluoro-5-methoxybenzene 化学的及び物理的性質
名前と識別子
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- 1-(2-bromoethenyl)-3-fluoro-5-methoxybenzene
- EN300-802505
- 2138806-78-5
- 1-(2-Bromoethenyl)-3-fluoro-5-methoxybenzene
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- インチ: 1S/C9H8BrFO/c1-12-9-5-7(2-3-10)4-8(11)6-9/h2-6H,1H3/b3-2+
- InChIKey: RKGXVGAJBCWUNF-NSCUHMNNSA-N
- ほほえんだ: Br/C=C/C1C=C(C=C(C=1)OC)F
計算された属性
- せいみつぶんしりょう: 229.97426g/mol
- どういたいしつりょう: 229.97426g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 9.2Ų
1-(2-Bromoethenyl)-3-fluoro-5-methoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802505-0.1g |
1-(2-bromoethenyl)-3-fluoro-5-methoxybenzene |
2138806-78-5 | 95.0% | 0.1g |
$741.0 | 2025-02-21 | |
Enamine | EN300-802505-1.0g |
1-(2-bromoethenyl)-3-fluoro-5-methoxybenzene |
2138806-78-5 | 95.0% | 1.0g |
$842.0 | 2025-02-21 | |
Enamine | EN300-802505-0.05g |
1-(2-bromoethenyl)-3-fluoro-5-methoxybenzene |
2138806-78-5 | 95.0% | 0.05g |
$707.0 | 2025-02-21 | |
Enamine | EN300-802505-2.5g |
1-(2-bromoethenyl)-3-fluoro-5-methoxybenzene |
2138806-78-5 | 95.0% | 2.5g |
$1650.0 | 2025-02-21 | |
Enamine | EN300-802505-0.5g |
1-(2-bromoethenyl)-3-fluoro-5-methoxybenzene |
2138806-78-5 | 95.0% | 0.5g |
$809.0 | 2025-02-21 | |
Enamine | EN300-802505-5.0g |
1-(2-bromoethenyl)-3-fluoro-5-methoxybenzene |
2138806-78-5 | 95.0% | 5.0g |
$2443.0 | 2025-02-21 | |
Enamine | EN300-802505-0.25g |
1-(2-bromoethenyl)-3-fluoro-5-methoxybenzene |
2138806-78-5 | 95.0% | 0.25g |
$774.0 | 2025-02-21 | |
Enamine | EN300-802505-10.0g |
1-(2-bromoethenyl)-3-fluoro-5-methoxybenzene |
2138806-78-5 | 95.0% | 10.0g |
$3622.0 | 2025-02-21 |
1-(2-Bromoethenyl)-3-fluoro-5-methoxybenzene 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
1-(2-Bromoethenyl)-3-fluoro-5-methoxybenzeneに関する追加情報
Comprehensive Overview of 1-(2-Bromoethenyl)-3-fluoro-5-methoxybenzene (CAS No. 2138806-78-5)
1-(2-Bromoethenyl)-3-fluoro-5-methoxybenzene (CAS No. 2138806-78-5) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and advanced material science. This compound, characterized by its unique bromoethenyl and fluoro-methoxy functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, combining halogen and ether substituents, enables diverse reactivity, making it valuable for constructing complex molecules. Researchers and industry professionals frequently search for terms like "1-(2-Bromoethenyl)-3-fluoro-5-methoxybenzene synthesis" or "CAS 2138806-78-5 applications", reflecting its growing relevance in cutting-edge applications.
The compound's structural features contribute to its utility in cross-coupling reactions, a hot topic in modern organic synthesis. With the rise of sustainable chemistry, queries such as "green synthesis of bromoethenyl derivatives" or "fluorinated benzene intermediates in drug discovery" highlight the demand for eco-friendly methodologies. 1-(2-Bromoethenyl)-3-fluoro-5-methoxybenzene is often explored for its potential in designing bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its methoxy group enhances solubility, while the fluoro substituent improves metabolic stability—a critical factor in pharmaceutical optimization.
In material science, this compound is investigated for its role in organic electronics, such as OLEDs and conductive polymers. Searches like "halogenated benzene derivatives in optoelectronics" or "CAS 2138806-78-5 material properties" underscore its interdisciplinary appeal. The bromoethenyl moiety facilitates polymerization, while the electron-withdrawing fluoro group fine-tunes electronic properties. Recent studies also explore its use in metal-organic frameworks (MOFs), aligning with trends in nanotechnology and energy storage solutions.
Analytical characterization of 1-(2-Bromoethenyl)-3-fluoro-5-methoxybenzene typically involves techniques like NMR, HPLC, and mass spectrometry, addressing common queries such as "how to purify bromoethenyl compounds" or "spectral data for CAS 2138806-78-5". Proper handling requires standard organic lab protocols, though it is not classified as hazardous under normal conditions. Its stability under inert atmospheres makes it suitable for long-term storage, a practical consideration for industrial users.
Future research directions may focus on catalytic transformations of this compound, leveraging trends in catalyst design and atom-efficient reactions. As the demand for fluorinated building blocks grows—driven by their prevalence in FDA-approved drugs—1-(2-Bromoethenyl)-3-fluoro-5-methoxybenzene is poised to remain a key player in innovation. Its synergy with emerging technologies like flow chemistry and AI-assisted retrosynthesis further enhances its strategic value, answering modern search trends like "AI in organic synthesis" and "high-throughput screening of fluorinated intermediates".
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